molecular formula C10H15NO3 B3178659 (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol CAS No. 696598-88-6

(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

Cat. No.: B3178659
CAS No.: 696598-88-6
M. Wt: 197.23 g/mol
InChI Key: XWXNGXAJTYOQRJ-SNVBAGLBSA-N
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Description

(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol (CAS: 696598-88-6) is a chiral β-amino alcohol with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . The compound features a 3,5-dimethoxyphenyl group attached to a chiral ethanolamine backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry research.

Key properties include:

  • Storage: Stable at room temperature (RT) under inert conditions .

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXNGXAJTYOQRJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-2-(3,5-dimethoxyphenyl)acetone.

    Reduction: Formation of 2-amino-2-(3,5-dimethoxyphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino alcohols with aromatic substituents. Below is a detailed comparison with analogous molecules, focusing on structural variations, physicochemical properties, and applications.

Substituent Position and Electronic Effects

Chlorinated Analogs
Compound Name CAS Number Substituents Molecular Formula Key Differences
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol 696598-88-6 3,5-dimethoxy C₁₀H₁₅NO₃ Polar OCH₃ groups enhance hydrogen-bonding capacity .
2-Amino-2-(3,5-dichlorophenyl)ethanol 372144-00-8 3,5-dichloro C₈H₉Cl₂NO Chlorine substituents increase electronegativity and lipophilicity, potentially enhancing membrane permeability .
(S)-2-Amino-2-(4-chlorophenyl)ethanol 191109-51-0 4-chloro C₈H₁₀ClNO Single Cl atom reduces steric hindrance compared to dichloro analogs .

Impact : Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) alter electronic distribution, affecting reactivity and binding affinity in catalytic or biological systems.

Fluorinated Derivatives
Compound Name CAS Number Substituents Molecular Formula Key Differences
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 1810074-77-1 2,5-difluoro + HCl C₈H₁₀ClF₂NO Fluorine atoms increase electronegativity and metabolic stability; HCl salt improves aqueous solubility .

Impact : Fluorine’s small atomic radius and high electronegativity make this derivative suitable for targeting enzymes sensitive to halogen interactions (e.g., kinase inhibitors).

Steric and Functional Group Modifications

tert-Butyl Substituents
Compound Name CAS Number Substituents Molecular Formula Key Differences
(S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol 1213667-87-8 3,5-di-tert-butyl C₁₆H₂₇NO Bulky tert-butyl groups enhance lipophilicity and steric shielding, potentially improving blood-brain barrier penetration .

Impact : Increased steric bulk may reduce enzymatic degradation but limit binding to shallow receptor pockets.

Hydrochloride Salts
Compound Name CAS Number Substituents Molecular Formula Key Differences
This compound HCl 2829279-83-4 3,5-dimethoxy + HCl C₁₀H₁₆ClNO₃ Protonated amino group enhances water solubility and crystallinity for purification .

Impact : Salt forms are preferred for pharmaceutical formulations due to improved stability and bioavailability.

Positional Isomerism in Methoxy Substitution

Compound Name CAS Number Substituents Molecular Formula Key Differences
(2S)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 114673-69-7 3,4-dimethoxy C₁₀H₁₅NO₃ Adjacent methoxy groups may facilitate π-π stacking in crystal lattices .

Impact : 3,4-dimethoxy substitution vs. 3,5-dimethoxy alters electronic conjugation and molecular symmetry, influencing spectroscopic properties (e.g., NMR shifts).

Biological Activity

(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of approximately 233.26 g/mol. Its structure includes:

  • Amino Group : Contributes to its basicity and nucleophilicity.
  • Hydroxyl Group : Implicated in various chemical reactions, including dehydration.
  • Methoxy Substituents : Two methoxy groups on the aromatic ring enhance solubility and influence biological activity.

Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions. Studies have shown improvements in learning and memory in animal models without the stimulant effects typical of amphetamines. This positions it as a potential candidate for treating cognitive disorders.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Neurotransmitter Systems : Its structural similarity to amphetamines suggests potential interactions with dopaminergic and serotonergic systems.
  • Influence on Neuroplasticity : By enhancing cognitive functions, it may promote neuroplasticity through modulation of synaptic transmission.
  • Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties, which could contribute to their neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Cognitive Function Enhancement In animal models, this compound improved learning and memory without stimulant side effects.
Antibacterial Activity Related methoxy-substituted compounds have shown antibacterial properties; further studies needed for direct evaluation .
Mechanistic Insights Research indicates potential interactions with neurotransmitter systems that could explain cognitive enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
Reactant of Route 2
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